![molecular formula C26H29N5O2S B2879932 6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone CAS No. 692738-18-4](/img/structure/B2879932.png)

6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

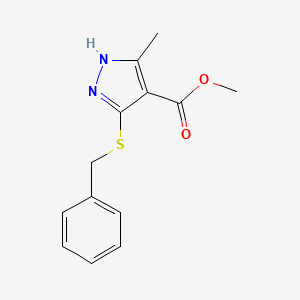

The compound “6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C26H29N5O2S and a molecular weight of 475.60576 .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, a benzyl group, and a pyridazinone group . The triazole ring is a five-membered ring containing two nitrogen atoms, and the benzyl group is a phenyl ring attached to a methylene group. The pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group .Applications De Recherche Scientifique

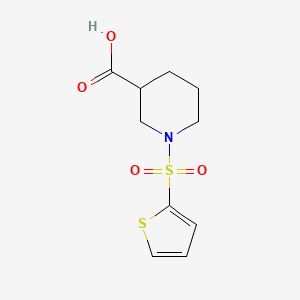

Solubility and Thermodynamic Behavior

Pyridazinone derivatives have been investigated for their solubility and thermodynamic properties, particularly in the context of pharmaceutical applications. These studies focus on improving the solubility of poorly water-soluble drugs, which is a significant challenge in drug formulation. For instance, the solubility of a pyridazinone derivative, coded as PDP-6, was examined in various solvents, revealing insights into its solubility profile and the thermodynamics of its dissolution process. Such studies are crucial for developing effective drug delivery systems for pyridazinone-based therapeutics (Imran et al., 2017).

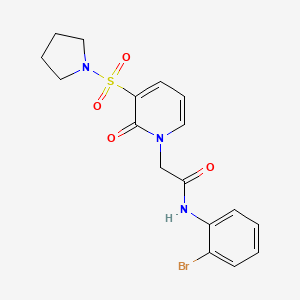

Synthesis and Biological Activity

Research on pyridazinone derivatives also includes the synthesis of novel compounds with potential biological activities. These activities range from antimicrobial to anticancer properties. For example, novel pyridazinone derivatives have been synthesized with potential larvicidal and antimicrobial activities, highlighting the versatility of this chemical class in contributing to new therapeutic agents (Kumara et al., 2015). Another study focused on the synthesis and antioxidant properties of pyridazinone derivatives, indicating their potential as antioxidant agents (Çetinkaya et al., 2012).

Catalytic Applications

Beyond pharmaceuticals, pyridazinone derivatives have been explored for their potential in catalysis. Sulfonated Schiff base copper(II) complexes, for instance, have been identified as efficient and selective catalysts in alcohol oxidation reactions. These findings suggest that pyridazinone and related structures could serve as building blocks for developing novel catalysts for organic synthesis and industrial applications (Hazra et al., 2015).

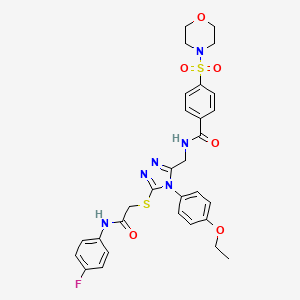

Molecular Docking and Antimicrobial Activities

The design and synthesis of new pyridazinone derivatives have been guided by molecular docking studies to predict their interaction with biological targets. This approach enables the identification of compounds with potential antimicrobial and antioxidant activities, further emphasizing the role of pyridazinone derivatives in developing new therapeutic agents (Flefel et al., 2018).

Propriétés

IUPAC Name |

6-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2S/c1-5-30-22(17-33-23-15-16-24(32)31(29-23)21-9-7-6-8-10-21)27-28-25(30)34-18-19-11-13-20(14-12-19)26(2,3)4/h6-16H,5,17-18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCCLNRJQILCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)

![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)

![2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2879871.png)